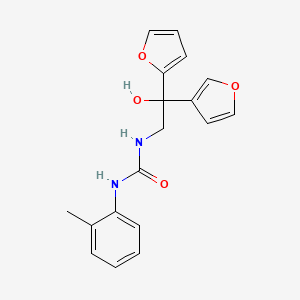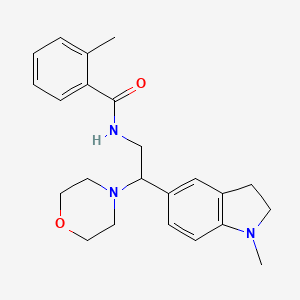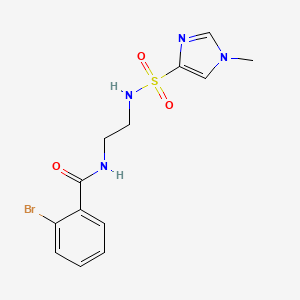
2-bromo-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-methyl-1H-imidazole is a halogenated heterocycle . It has an empirical formula of C4H5BrN2 and a molecular weight of 161.00 .
Synthesis Analysis
2-Bromo-1-methyl-1H-imidazole can be used in the synthesis of various compounds. For instance, it can be used in the synthesis of N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine via C-N coupling with p-anisidine . It can also be used to create a ligand which can form a bimetallic platinum (II) complex with potent cytotoxic activity .Molecular Structure Analysis
The molecular structure of 2-Bromo-1-methyl-1H-imidazole consists of a five-membered ring containing two nitrogen atoms, with a bromine atom and a methyl group attached to different carbon atoms in the ring .Physical And Chemical Properties Analysis
2-Bromo-1-methyl-1H-imidazole is a solid at room temperature . It has a refractive index of 1.5440 and a density of 1.649 g/mL at 25 °C . Its boiling point is 172 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Electrophysiological Activity
The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including structures similar to 2-bromo-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide, have been explored. These compounds have shown potency in vitro comparable to sematilide, a selective class III agent, indicating their potential in addressing cardiac arrhythmias without relying on drug use specifics (Morgan et al., 1990).
Antimicrobial and Antiproliferative Agents
N-ethyl-N-methylbenzenesulfonamide derivatives, related to the chemical structure of interest, have been synthesized and shown effective as antimicrobial and antiproliferative agents against specific human cell lines. The research indicates the versatility of the sulfonamide group in therapeutic applications beyond standard drug use (Abd El-Gilil, 2019).
Novel Catalysts in Synthesis
The use of N-bromo sulfonamide reagents, closely related to the chemical compound , has been documented in facilitating novel synthetic pathways. These catalysts have been employed in the efficient synthesis of compounds with significant yields, showcasing the broader applicability of such chemicals in organic synthesis and potentially in pharmaceutical manufacturing (Khazaei et al., 2014).
Inhibition Studies
Research into benzo[d]thiazole-5- and 6-sulfonamides, sharing a functional group with the compound of interest, highlights their role in inhibiting various human carbonic anhydrase isoforms. This suggests potential applications in designing inhibitors for therapeutic purposes, particularly targeting conditions related to enzyme dysregulation (Abdoli et al., 2017).
Catalytic Systems for Synthesis
Studies on sulfonic acid-functionalized imidazolium salts, including FeCl3 catalytic systems, have demonstrated efficiency in synthesizing benzimidazoles at room temperature. This research underscores the compound's relevance in creating environmentally friendly catalytic systems for organic synthesis, further extending its application beyond medicinal chemistry (Khazaei et al., 2011).
Safety and Hazards
2-Bromo-1-methyl-1H-imidazole is classified as Acute Tox. 4 Oral, Eye Dam. 1, and Skin Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It’s harmful if swallowed, causes skin irritation, and causes serious eye damage . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .
Eigenschaften
IUPAC Name |
2-bromo-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O3S/c1-18-8-12(16-9-18)22(20,21)17-7-6-15-13(19)10-4-2-3-5-11(10)14/h2-5,8-9,17H,6-7H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUAVLMVLJWHID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


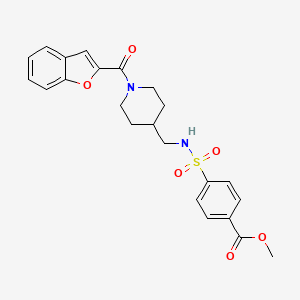
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2839378.png)


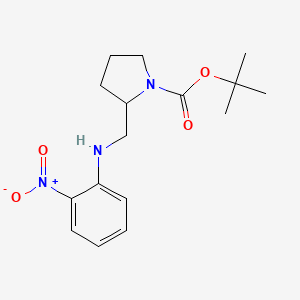

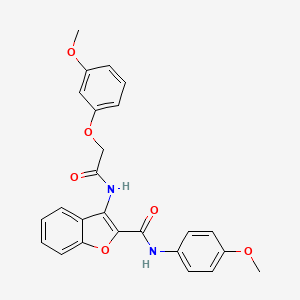


![2-(4-(Dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2839394.png)
